molecular formula C15H15NO2S2 B7629023 N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide

N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide

Cat. No.: B7629023
M. Wt: 305.4 g/mol
InChI Key: ZGWDSOAWHFRDSJ-UHFFFAOYSA-N
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Description

N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide is a complex organic compound that features a thiophene ring substituted with a phenylsulfanylacetyl group and an acetamide group

Properties

IUPAC Name

N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S2/c1-11(17)16-9-13-7-8-15(20-13)14(18)10-19-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWDSOAWHFRDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(S1)C(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide typically involves multiple steps, starting with the preparation of the thiophene ring. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . The phenylsulfanylacetyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile, such as an acyl chloride . The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride or acetyl chloride .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles such as amines or alcohols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Amine or alcohol derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

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